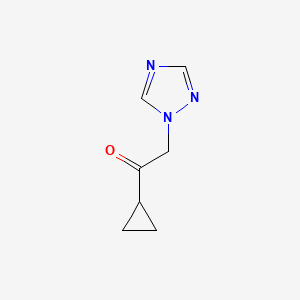

1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-7(6-1-2-6)3-10-5-8-4-9-10/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKDCPYGPROWEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the nucleophilic substitution reaction between 1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole. The reaction conditions can be optimized by adjusting the reaction time, temperature, ratio of starting reagents, acid binding agent, and the nature of the phase transfer catalyst. The desired product is obtained in high yield and purity after recrystallization .

Industrial Production Methods

For industrial production, the synthetic process is designed to be efficient and environmentally friendly. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of phase transfer catalysts and optimization of reaction parameters are crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Nucleophilic substitution: This is the primary reaction used in its synthesis.

Oxidation and reduction: These reactions can modify the functional groups attached to the cyclopropyl and triazole rings.

Substitution reactions: The triazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as 1,2,4-triazole for substitution reactions.

Oxidizing agents: For oxidation reactions.

Reducing agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, which can have different biological activities and applications .

Scientific Research Applications

1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with anticancer and antifungal properties.

Agriculture: The compound is a key intermediate in the synthesis of prothioconazole, a fungicide used to protect crops from fungal diseases.

Biological Research: It is used in studies involving the inhibition of specific enzymes and pathways, contributing to the understanding of disease mechanisms and the development of new therapies.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes. The triazole ring can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the suppression of various biological processes, such as cell proliferation in cancer or fungal growth in agriculture .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues share the 2-(1H-1,2,4-triazol-1-yl)ethan-1-one core but differ in the substituent at the ethanone position (Table 1).

Table 1. Structural analogues of 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.

Physicochemical Properties

- Solubility : Cyclopropyl and chloropyridinyl derivatives show moderate solubility in polar solvents (e.g., acetonitrile), while fluorinated analogues exhibit lower solubility due to hydrophobicity .

- Stability : Cyclopropyl derivatives are stable under ambient conditions, whereas oxime ethers (e.g., 4a, 4b) require refrigeration to prevent decomposition .

Industrial and Regulatory Considerations

The cyclopropyl derivative’s synthesis is favored for industrial use due to minimal chromatographic purification and high purity . In contrast, fluorinated and chlorinated analogues face challenges in impurity profiling (e.g., voriconazole isomers ) and environmental persistence. Prothioconazole’s regulatory approval for cereal crops underscores the cyclopropyl derivative’s safety profile compared to halogenated variants, which may require additional ecotoxicity studies .

Biological Activity

1-Cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a compound characterized by the presence of a cyclopropyl group and a 1,2,4-triazole ring. This structural configuration is significant due to the biological activities associated with the triazole moiety, which is known for its ability to form hydrogen bonds and interact with various biological targets.

- Molecular Formula: C7H9N3O

- Molecular Weight: 151.17 g/mol

- CAS Number: 86518-82-3

- Structure: Chemical Structure

The synthesis of this compound typically involves nucleophilic substitution reactions, where 1-(1-chlorocyclopropyl)ethanone reacts with 1,2,4-triazole under optimized conditions to yield high purity products .

The biological activity of 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one primarily involves its interaction with enzymes. The triazole ring can form hydrogen bonds with active sites on enzymes, leading to inhibition of their activity. This mechanism is crucial in various therapeutic contexts, particularly in anticancer and antifungal applications .

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various pathogens, including those resistant to conventional antibiotics. For instance, compounds similar to 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one have demonstrated efficacy against ESKAPE pathogens—bacteria known for their antibiotic resistance .

Table 1: Antimicrobial Efficacy Against ESKAPE Pathogens

| Compound Name | MIC (µg/mL) | Activity Against ESKAPE Pathogens |

|---|---|---|

| 1-Cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | TBD | Active |

| Prothioconazole | TBD | Active |

| Ciprofloxacin | TBD | Positive Control |

Note: TBD = To Be Determined based on specific studies.

Anticancer Activity

The compound has also been explored for its potential anticancer properties. The presence of the triazole ring is associated with the inhibition of cell proliferation in various cancer cell lines. For example, studies have indicated that triazole derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways essential for tumor growth .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various triazole derivatives on cancer cell lines (e.g., HT-29 and Jurkat), compounds similar to 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one exhibited notable IC50 values indicating effective growth inhibition:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 1-Cyclopropyl derivative | <10 | HT-29 |

| Standard Drug (Doxorubicin) | <5 | HT-29 |

Research Applications

The compound serves as a valuable building block in medicinal chemistry and agricultural applications:

Medicinal Chemistry:

It is utilized in synthesizing pharmaceuticals targeting fungal infections and certain cancers.

Agricultural Chemistry:

As a precursor for prothioconazole—a widely used fungicide—this compound plays a crucial role in crop protection strategies against fungal diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.